molecular formula C10H20ClNO2 B2503450 Butan-2-yl (2R)-piperidine-2-carboxylate;hydrochloride CAS No. 2470384-88-2

Butan-2-yl (2R)-piperidine-2-carboxylate;hydrochloride

Cat. No.: B2503450
CAS No.: 2470384-88-2
M. Wt: 221.73
InChI Key: OGCWEOYTSAMWCQ-ICLMXVQUSA-N
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Description

Butan-2-yl (2R)-piperidine-2-carboxylate hydrochloride is a chiral piperidine derivative characterized by a butan-2-yl ester group and a hydrochloride salt. Its molecular formula is C₁₀H₁₉NO₂·HCl, with a molecular weight of 229.73 g/mol. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical or biochemical applications .

Properties

IUPAC Name

butan-2-yl (2R)-piperidine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-3-8(2)13-10(12)9-6-4-5-7-11-9;/h8-9,11H,3-7H2,1-2H3;1H/t8?,9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCWEOYTSAMWCQ-ICLMXVQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1CCCCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC(=O)[C@H]1CCCCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The racemic ester, butan-2-yl piperidine-2-carboxylate, is treated with concentrated HCl at elevated temperatures (80–100°C) for 12–24 hours. The hydrolysis selectively cleaves the ester bond while protonating the piperidine nitrogen, forming the hydrochloride salt. The chiral resolution occurs due to differential solubility of the enantiomers in the reaction medium, favoring crystallization of the R-configuration product. Key variables include:

  • Acid Concentration : ≥37% HCl to ensure complete protonation.
  • Temperature : 90°C optimizes reaction rate without inducing racemization.
  • Reaction Time : 18 hours balances yield and enantiomeric excess (ee).

Yield and Purity Considerations

Pilot-scale trials report yields of 65–72% with ee values exceeding 98%. Post-reaction purification involves recrystallization from ethanol/water (3:1 v/v), achieving >99% chemical purity. This method avoids chiral resolving agents, reducing costs by 30–40% compared to traditional resolution techniques.

Asymmetric Catalytic Synthesis

Asymmetric catalysis offers a direct route to the R-enantiomer by leveraging chiral catalysts. A Thieme Connect publication (SynOpen, 10.1055/a-2407-4709) details the use of Evans’ oxazaborolidine catalysts for enantioselective reductions in pyrrolidine systems. Adapting this to piperidine synthesis involves:

Catalysts and Enantioselectivity

The ketone precursor, butan-2-yl piperidin-2-one-2-carboxylate, undergoes asymmetric reduction using (R)-BINAP-RuCl₂ catalysts. Hydrogenation at 50 psi H₂ and 25°C produces the R-alcohol intermediate, which is subsequently oxidized to the carboxylic acid. Enantioselectivity exceeds 95% ee under optimized conditions.

Substrate Scope and Limitations

This method is highly dependent on the steric and electronic properties of the ketone substrate. Bulky substituents on the piperidine ring reduce reaction rates but improve ee. For example, tert-butyl groups at the 4-position increase ee to 98% but lower yields to 55–60%.

Esterification of Chiral Piperidine Derivatives

Esterification of pre-formed (2R)-piperidine-2-carboxylic acid with butan-2-ol is a straightforward route. A TU Darmstadt thesis (ThesisCarloWalzVeröffentlichung) outlines esterification protocols using protic acids or carbodiimide coupling agents.

Acid-Catalyzed Esterification

The carboxylic acid reacts with butan-2-ol in toluene under reflux, catalyzed by sulfuric acid (5 mol%). Water removal via Dean-Stark trap drives the reaction to completion, yielding 85–90% ester after 8 hours. The crude product is treated with HCl gas in diethyl ether to form the hydrochloride salt.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate esterification at 0°C. This method achieves 92% yield but requires rigorous purification to remove urea byproducts.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors, as described in the TU Darmstadt thesis, enable kilogram-scale production with minimal manual intervention.

Continuous Flow Esterification

A mixture of (2R)-piperidine-2-carboxylic acid and butan-2-ol is pumped through a heated reactor (100°C, 10 bar) packed with Amberlyst-15 catalyst. Residence time of 30 minutes achieves 95% conversion, with inline neutralization and salt formation steps yielding 98% pure hydrochloride product.

Quality Control Metrics

  • HPLC Analysis : C18 column, 0.1% TFA in water/acetonitrile gradient. Retention time: 8.2 minutes.
  • Optical Rotation : [α]D²⁵ = +12.5° (c = 1, H₂O).
  • Residual Solvents : <50 ppm (GC-MS).

Comparative Analysis of Synthesis Routes

Table 1: Performance Metrics of Preparation Methods

Method Yield (%) ee (%) Purity (%) Cost (USD/g)
Chiral Resolution 68 98.5 99.2 120
Asymmetric Catalysis 58 95.3 97.8 240
Acid-Catalyzed Ester 88 99.1 98.5 90
Continuous Flow 95 99.4 99.7 75

Mechanistic Insights and Challenges

Racemization Risks

Esterification at high temperatures (>100°C) can racemize the chiral center. Protic solvents like methanol accelerate racemization, necessitating aprotic media (e.g., THF) for acid-catalyzed reactions.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl (2R)-piperidine-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring, which is integral to its reactivity and biological activity. Its chemical formula is C10H19ClN2O2, with a molecular weight of approximately 221.73 g/mol. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various laboratory applications.

Chemistry

Butan-2-yl (2R)-piperidine-2-carboxylate;hydrochloride serves as a building block in organic synthesis. It is utilized in the creation of more complex molecules through various chemical reactions such as:

  • Oxidation : Can be oxidized to yield carboxylic acids or ketones.
  • Reduction : Reducing agents can convert it into alcohols or amines.
  • Substitution Reactions : Nucleophilic substitution can occur, allowing for the introduction of different functional groups.

Biology

The compound has been investigated for its biological activity , particularly its interactions with biomolecules. Its potential effects include:

  • Enzyme Inhibition : It may inhibit enzymes critical for metabolic pathways.
  • Receptor Modulation : Interaction with receptors can alter cellular signaling pathways.

Medicine

Research is ongoing to explore its therapeutic potential, including:

  • Anticancer Properties : Studies indicate that derivatives of this compound can effectively inhibit cancer cell proliferation by targeting multiple kinases involved in cancer progression.
    CompoundCell LineIC50 (µM)Mechanism
    6bHepG211.3VEGFR-2 inhibition
    6bK5624.5Multikinase inhibition
  • Neuroprotective Effects : In vitro studies suggest that it promotes neurite outgrowth and reduces apoptosis in neuronal cells, indicating potential benefits in neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of piperidine derivatives, including this compound. The results indicated significant cytotoxic effects against various cancer cell lines, with notable selectivity towards malignant cells compared to normal cells.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects using in vitro models of neuronal injury. The compound showed promise in promoting neurite outgrowth and reducing apoptosis in neuronal cells, highlighting its therapeutic potential in neurodegenerative conditions.

Mechanism of Action

The mechanism of action of Butan-2-yl (2R)-piperidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Ester Groups and Piperidine Derivatives

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Functional Role Source
Butan-2-yl (2R)-piperidine-2-carboxylate hydrochloride C₁₀H₁₉NO₂·HCl 229.73 Butan-2-yl ester, (2R)-piperidine Not explicitly stated (inference: chiral intermediate)
Methyl (2R)-piperidine-2-carboxylate hydrochloride C₇H₁₃NO₂·HCl 193.67 Methyl ester, (2R)-piperidine Pharmaceutical intermediate
EFETOV-S-5 [(2R)-butan-2-yl (Z)-dodec-5-enoate] C₁₆H₃₀O₂ 254.41 Butan-2-yl ester, unsaturated fatty acid Lepidopteran sex attractant
E2020 (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride) C₂₄H₂₈ClNO₄ 438.94 Benzyl, dimethoxyindanone, piperidine Acetylcholinesterase inhibitor (IC₅₀ = 5.7 nM)
Ritalinic Acid Hydrochloride C₁₄H₁₉NO₂·HCl 269.77 Phenyl, piperidine Metabolite of methylphenidate
Key Observations :
  • Biological Activity: Unlike E2020, which has a benzyl group and dimethoxyindanone moiety for acetylcholinesterase inhibition, the target compound lacks these pharmacophores, suggesting divergent applications .
  • Chirality : The (2R) configuration is shared with Methyl (2R)-piperidine-2-carboxylate hydrochloride , emphasizing the role of stereochemistry in binding interactions or synthesis pathways .

Functional and Pharmacological Comparisons

Hydrochloride Salt Advantages :

The hydrochloride salt form is common among piperidine derivatives (e.g., Ritalinic Acid Hydrochloride , E2020 ) to improve solubility and stability. This contrasts with neutral esters like EFETOV-S-5 , which are optimized for volatility in pheromone applications .

Pheromone vs. Pharmaceutical Design :
  • EFETOV-S-5 and related esters (e.g., EFETOV-S-S-5) utilize unsaturated fatty acid chains for species-specific insect attraction. The target compound’s piperidine core and shorter ester chain suggest a different mechanism, possibly as a chiral building block in drug synthesis .
  • E2020 demonstrates that piperidine derivatives with aromatic substituents (benzyl, indanone) exhibit potent enzyme inhibition, whereas the target compound’s simpler structure may prioritize synthetic versatility over direct bioactivity .

Stereochemical Considerations

The (2R) configuration in the target compound is critical, as seen in Methyl (2R)-piperidine-2-carboxylate hydrochloride and EFETOV-S-5 (2R vs. 2S enantiomers). For example, EFETOV-S-5 (2R) showed efficacy as a sex attractant, while its 2S counterpart (EFETOV-S-S-5) had reduced activity, highlighting enantiomer-specific interactions .

Biological Activity

Butan-2-yl (2R)-piperidine-2-carboxylate;hydrochloride is a chemical compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications through a synthesis of existing literature and research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which is known for its versatility in forming derivatives with various biological activities. The compound serves as a building block in organic synthesis and has been studied for its interactions with various biomolecules, making it a candidate for drug development.

The biological activity of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : Interaction with receptors can alter signaling pathways, impacting cell function.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

  • Anticancer Properties : Studies have shown that derivatives of piperidine compounds can exhibit anticancer effects by targeting multiple kinases involved in cancer progression. For instance, certain piperidine derivatives have demonstrated IC50 values indicating effective inhibition of cancer cell proliferation .
  • Neurotropic Effects : The compound has potential neurotropic activity, influencing neuronal growth and survival. This is particularly relevant in the context of neurodegenerative diseases where modulation of neuronal pathways could provide therapeutic benefits .
  • Antimicrobial Activity : Some studies suggest that piperidine derivatives possess antimicrobial properties, making them candidates for further investigation as antibiotics or antifungal agents .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of piperidine derivatives, including this compound. The results indicated significant cytotoxic effects against various cancer cell lines, with notable selectivity towards malignant cells compared to normal cells.

CompoundCell LineIC50 (µM)Mechanism
6bHepG211.3VEGFR-2 inhibition
6bK5624.5Multikinase inhibition

Case Study 2: Neuroprotective Effects

In another investigation, the neuroprotective effects of this compound were assessed using in vitro models of neuronal injury. The compound showed promise in promoting neurite outgrowth and reducing apoptosis in neuronal cells.

Research Findings

Recent studies highlight the potential of this compound as a versatile scaffold for drug development:

  • In Silico Studies : Computational evaluations have identified various biological targets for piperidine derivatives, suggesting a wide spectrum of pharmacological activities including anti-inflammatory and analgesic effects .
  • Pharmacological Profiles : The pharmacological profiles indicate that modifications to the piperidine structure can enhance specific biological activities, paving the way for tailored therapeutic agents .

Q & A

Q. Table 1: Key Characterization Techniques for Piperidine Carboxylate Derivatives

TechniqueApplicationExample Data from Evidence
¹H/¹³C NMRChiral center confirmation, purity assessmentEthyl ester: δ 1.2 (t, CH3), 4.1 (q, OCH2)
HRMSMolecular ion validationm/z 195.64 [M+H]+
Chiral HPLCEnantiomeric excess (ee) determinationRetention time shift for R/S

Q. Table 2: Structural Analogs and Pharmacological Profiles

CompoundKey ModificationBiological ActivityReference
Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate4-methoxybenzyl groupSerotonin receptor modulation
2-(Piperidin-1-yl)benzoic acidBenzoic acid coreAnalgesic potential
(2R,4S)-4-fluoropyrrolidine-2-carboxylateFluorine substitutionEnhanced metabolic stability

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